![molecular formula C11H13ClO B13550264 1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13550264.png)
1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol is an organic compound that features a cyclopropyl group attached to a chlorophenyl ring and an ethan-1-ol moiety
Métodos De Preparación
The synthesis of 1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol typically involves the reaction of 3-chlorophenylcyclopropane with ethan-1-ol under specific conditions. One common method includes the use of a suitable catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using reagents like sodium hydroxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1-[1-(3-Chlorophenyl)cyclopropyl]ethan-1-ol can be compared with other similar compounds, such as:
1-[2-(4-Chlorophenyl)cyclopropyl]ethan-1-one: This compound has a similar structure but differs in the position of the chlorine atom and the functional group attached to the cyclopropyl ring.
1-(1-(3-Chlorophenyl)cyclopropyl)ethanone: This compound also features a chlorophenyl group attached to a cyclopropyl ring but has a ketone functional group instead of an alcohol.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H13ClO |
|---|---|
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
1-[1-(3-chlorophenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C11H13ClO/c1-8(13)11(5-6-11)9-3-2-4-10(12)7-9/h2-4,7-8,13H,5-6H2,1H3 |
Clave InChI |
DIBVFAFUQQOYKY-UHFFFAOYSA-N |
SMILES canónico |
CC(C1(CC1)C2=CC(=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromopyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B13550181.png)
amine](/img/structure/B13550188.png)
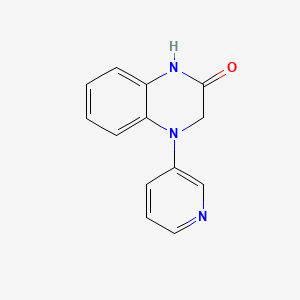
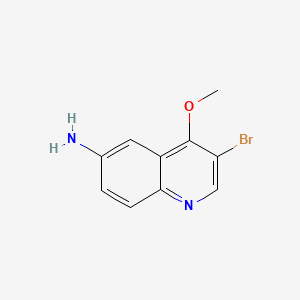
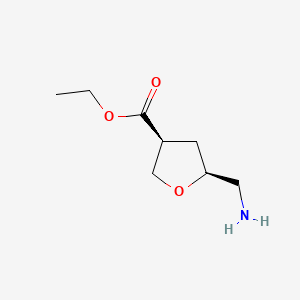
![2-(Imidazo[1,2-a]pyridin-3-yl)propan-2-ol](/img/structure/B13550214.png)
![Tert-butyl 6-(hydroxymethyl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13550217.png)



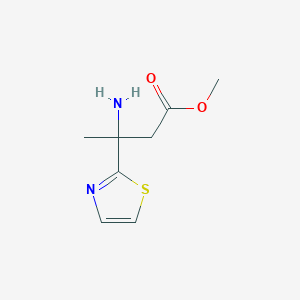
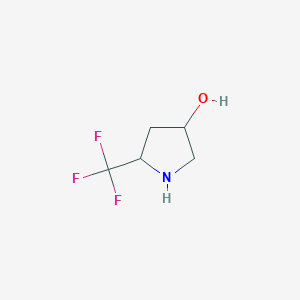
![tert-Butyl (1R,5S)-9-hydroxy-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13550240.png)
![2-[(Piperidin-4-yl)methyl]pyridin-4-aminedihydrochloride](/img/structure/B13550268.png)
